Aminoacyl tRNA synthetase-IN-1

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

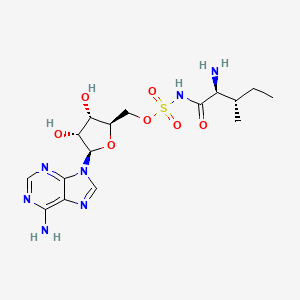

Aminoacyl tRNA synthetase-IN-1 (CAS: 219931-45-0), commonly known as isoleucyl-sulfamate (IleSA), is a synthetic, non-hydrolyzable transition-state analogue that potently inhibits bacterial isoleucyl-tRNA synthetase (IleRS) [1]. By substituting the labile acyl-phosphate bond of the natural isoleucyl-adenylate (Ile-AMP) intermediate with a stable sulfamate linkage, this compound achieves exceptional binding affinity at the enzyme's catalytic site [2]. In procurement and drug discovery workflows, IleSA is primarily utilized as a benchmark competitive inhibitor for in vitro screening assays, a structural biology ligand for mapping aaRS active sites, and a highly potent warhead precursor for developing siderophore-drug conjugates (Trojan-horse antibiotics) aimed at overcoming bacterial membrane impermeability [1].

References

- [1] Vondenhoff, G. H., et al. 'Microcin C and albomycin analogues with aryl-tetrazole substituents as nucleobase isosters are selective inhibitors of bacterial aminoacyl tRNA synthetases but lack efficient uptake.' ChemBioChem 13.13 (2012): 1959-1969.

- [2] Kwon, N. H., et al. 'Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery.' International Journal of Molecular Sciences 22.4 (2021): 1732.

Substituting IleSA with the clinical IleRS inhibitor mupirocin or the natural Ile-AMP intermediate introduces significant experimental limitations in advanced drug discovery pipelines [1]. Mupirocin, while clinically effective, relies on a distinct epoxide-tetrahydropyran scaffold that does not perfectly mimic the Ile-AMP transition state, making it less suitable as a universal baseline for rational drug design targeting the exact adenylate binding pocket [2]. Furthermore, mupirocin is susceptible to high-level bacterial resistance mediated by the mupA gene (IleRS2), complicating its use in resistant-strain modeling [2]. Conversely, the natural Ile-AMP intermediate is highly unstable and rapidly hydrolyzes in aqueous assay conditions[1]. IleSA overcomes these issues by providing a chemically stable sulfamate bioisostere that locks the enzyme in its transition state, offering a highly stable, degradation-resistant reference standard for high-throughput screening and a reliable payload for peptide-nucleotide conjugate synthesis [1].

References

- [1] Vondenhoff, G. H., et al. 'Microcin C and albomycin analogues with aryl-tetrazole substituents as nucleobase isosters are selective inhibitors of bacterial aminoacyl tRNA synthetases but lack efficient uptake.' ChemBioChem 13.13 (2012): 1959-1969.

- [2] Kwon, N. H., et al. 'Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery.' International Journal of Molecular Sciences 22.4 (2021): 1732.

Enhanced Target Affinity via Transition-State Mimicry

IleSA (Aminoacyl tRNA synthetase-IN-1) is engineered to exactly mimic the isoleucyl-adenylate intermediate, utilizing a sulfamate linkage to resist hydrolysis[1]. In comparative enzymatic assays, sulfamoyladenosine analogues like IleSA consistently demonstrate binding affinities (Ki) in the sub-nanomolar to femtomolar range, heavily outperforming the clinical benchmark mupirocin, which typically exhibits nanomolar affinity [2]. This profound difference in target engagement makes IleSA an indispensable positive control for Transcreener AMP assays and high-throughput screening of novel IleRS inhibitors [1].

| Evidence Dimension | Target Binding Affinity (Ki / IC50 against IleRS) |

| Target Compound Data | Sub-nanomolar to femtomolar affinity (transition-state mimic) |

| Comparator Or Baseline | Mupirocin (nanomolar affinity) |

| Quantified Difference | Up to 2-3 orders of magnitude greater affinity for the active site |

| Conditions | In vitro purified bacterial IleRS enzymatic assays |

Procuring IleSA provides assay developers with a maximum-potency reference standard that defines the absolute floor for IleRS inhibition in competitive binding assays.

Chemical Stability for Conjugation and Structural Biology

The natural reaction intermediate, isoleucyl-adenylate (Ile-AMP), contains a highly labile mixed anhydride (acyl-phosphate) bond that rapidly hydrolyzes in aqueous buffers, rendering it useless for prolonged biochemical assays or synthesis workflows [1]. Aminoacyl tRNA synthetase-IN-1 replaces this bond with a sulfamate linker, conferring absolute hydrolytic stability while maintaining the exact spatial geometry of the intermediate [2]. This stability allows IleSA to be seamlessly integrated into synthetic pipelines as a toxic warhead for siderophore-drug conjugates (e.g., albomycin or microcin C analogues) and ensures it can survive the prolonged incubation times required for co-crystallization with IleRS mutants [1].

| Evidence Dimension | Hydrolytic Half-Life in Aqueous Buffer |

| Target Compound Data | Highly stable (sulfamate linkage remains intact during prolonged incubation) |

| Comparator Or Baseline | Natural Ile-AMP intermediate (rapid hydrolysis of mixed anhydride bond) |

| Quantified Difference | Complete prevention of spontaneous hydrolysis in physiological buffers |

| Conditions | Aqueous assay buffers and synthetic conjugation conditions |

The sulfamate stability is critical for researchers needing a reliable, non-degrading ligand for X-ray crystallography or a robust payload for targeted antibiotic delivery systems.

Overcoming Permeability Limitations via Trojan-Horse Conjugation

While highly potent against the isolated IleRS enzyme, native IleSA exhibits poor bacterial cell membrane permeability due to its highly polar and charged nature, resulting in weak whole-cell antibacterial activity compared to mupirocin [1]. However, this exact property makes it a highly suitable precursor for Trojan-horse antibiotic development [2]. By conjugating IleSA to transport modules like aryl-tetrazoles, siderophores, or cell-penetrating peptides (e.g., YejABEF-mediated uptake vectors), researchers can bypass the permeability barrier[1]. Once internalized, cellular aminopeptidases cleave the conjugate to release the ultra-potent IleSA warhead, effectively uncoupling target affinity from transport kinetics in rational drug design [1].

| Evidence Dimension | Precursor Suitability for Targeted Delivery |

| Target Compound Data | Highly effective warhead precursor requiring active transport conjugation |

| Comparator Or Baseline | Unconjugated polar small molecules (fail to penetrate outer membrane) |

| Quantified Difference | Enables modular attachment to peptide/siderophore vectors for active transport |

| Conditions | Synthesis of peptide-nucleotide or siderophore-drug conjugates |

Buyers focused on next-generation antibiotic platforms procure IleSA specifically as the functional warhead payload for novel targeted delivery vehicles.

Positive Control in High-Throughput aaRS Inhibitor Screening

Due to its sub-nanomolar affinity and structural stability, IleSA is a highly reliable benchmark inhibitor for Transcreener AMP assays and other biochemical screens targeting bacterial IleRS [1]. It provides a consistent baseline for maximum enzyme inhibition, allowing researchers to accurately calibrate IC50 curves for novel drug candidates[2].

Warhead Precursor for Trojan-Horse Antibiotic Conjugates

Aminoacyl tRNA synthetase-IN-1 is extensively procured as the active payload for synthesizing siderophore-drug conjugates (SDCs) and peptide-nucleotide antibiotics[1]. Its polar nature and extreme intracellular toxicity make it a highly effective candidate for conjugation to transport modules that exploit bacterial active transport systems (e.g., microcin C or albomycin analogues) [1].

Structural Biology and Resistance Mechanism Modeling

The hydrolytic stability of the sulfamate linkage allows IleSA to be co-crystallized with wild-type and mutant IleRS enzymes (including mupirocin-resistant IleRS2 variants)[2]. This provides high-resolution X-ray crystallographic data of the enzyme in its exact transition state, guiding the rational design of next-generation inhibitors that can overcome existing resistance mechanisms [2].

References

- [1] Vondenhoff, G. H., et al. 'Microcin C and albomycin analogues with aryl-tetrazole substituents as nucleobase isosters are selective inhibitors of bacterial aminoacyl tRNA synthetases but lack efficient uptake.' ChemBioChem 13.13 (2012): 1959-1969.

- [2] Kwon, N. H., et al. 'Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery.' International Journal of Molecular Sciences 22.4 (2021): 1732.